Ethyl 5-(3-hydroxyphenyl)pentanoate
CAS No.: 143536-52-1
Cat. No.: VC21310206
Molecular Formula: C13H18O3
Molecular Weight: 222.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 143536-52-1 |
---|---|
Molecular Formula | C13H18O3 |
Molecular Weight | 222.28 g/mol |
IUPAC Name | ethyl 5-(3-hydroxyphenyl)pentanoate |
Standard InChI | InChI=1S/C13H18O3/c1-2-16-13(15)9-4-3-6-11-7-5-8-12(14)10-11/h5,7-8,10,14H,2-4,6,9H2,1H3 |
Standard InChI Key | MSZNDQUJXKRRGN-UHFFFAOYSA-N |
SMILES | CCOC(=O)CCCCC1=CC(=CC=C1)O |
Canonical SMILES | CCOC(=O)CCCCC1=CC(=CC=C1)O |
Introduction
Ethyl 5-(3-hydroxyphenyl)pentanoate is a chemical compound with the molecular formula C13H18O3 and a molecular weight of 222.28 g/mol . It is identified by the CAS number 143536-52-1 and PubChem CID 15197886 . This compound is of interest in various fields due to its unique chemical structure and potential applications.
Chemical Identifiers:
Identifier | Value |
---|---|
Molecular Formula | C13H18O3 |
Molecular Weight | 222.28 g/mol |
CAS Number | 143536-52-1 |
PubChem CID | 15197886 |
InChI | InChI=1S/C13H18O3/c1-2-16-13(15)9-4-3-6-11-7-5-8-12(14)10-11/h5,7-8,10,14H,2-4,6,9H2,1H3 |
InChIKey | MSZNDQUJXKRRGN-UHFFFAOYSA-N |
SMILES | CCOC(=O)CCCCC1=CC(=CC=C1)O |
Synthesis and Preparation
The synthesis of ethyl 5-(3-hydroxyphenyl)pentanoate typically involves the esterification of 5-(3-hydroxyphenyl)pentanoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid under reflux conditions. This process ensures complete conversion to the ester form, followed by purification through distillation or recrystallization .
Potential Applications:
-
Chemistry: Intermediate in the synthesis of complex organic molecules.
-
Biology: Studies involving enzyme-catalyzed reactions and metabolic pathways.
-
Industry: Production of specialty chemicals and materials.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume